molecular formula C9H16N4O B1479433 (1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2098016-38-5

(1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1479433
CAS No.: 2098016-38-5
M. Wt: 196.25 g/mol
InChI Key: XLVLAUJQCOWIDX-UHFFFAOYSA-N
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Description

(1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a high-purity chemical compound offered for research and development purposes. This molecule is a hybrid structure featuring an azetidine ring linked to a 1,2,3-triazole moiety via a methylene bridge, with a primary alcohol functional group. The presence of both nitrogen-rich heterocycles and a polar hydroxymethyl group makes it a valuable intermediate in medicinal chemistry and drug discovery, particularly for creating novel pharmacologically active molecules . Main Applications & Research Value: This compound is primarily designed for use as a key building block (synthon) in organic synthesis. Researchers can utilize the reactive triazole ring and the azetidine nitrogen for further functionalization, while the alcohol group serves as a handle for conjugation or derivatization into esters, ethers, or other functional groups . Its structure suggests potential application in the synthesis of compound libraries for high-throughput screening against biological targets. The 1,2,3-triazole scaffold is often used as a bioisostere for amide bonds, improving metabolic stability and bioavailability in lead compounds . Handling & Safety: This product is For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use. Based on similar azetidine and triazole compounds, this material may be classified with the signal word "Warning" and hazard statements H315-H319-H335 (causes skin irritation, serious eye irritation, and may cause respiratory irritation) . Researchers should consult the Safety Data Sheet (SDS) prior to use and perform all manipulations in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE).

Properties

IUPAC Name

[1-[(1-ethylazetidin-3-yl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O/c1-2-12-3-8(4-12)5-13-6-9(7-14)10-11-13/h6,8,14H,2-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLVLAUJQCOWIDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CC(C1)CN2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol is a member of the triazole family, which has garnered interest due to its diverse biological activities. Triazole derivatives are known for their applications in medicinal chemistry, particularly in antifungal, antibacterial, and anticancer therapies. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C10H14N4O\text{C}_{10}\text{H}_{14}\text{N}_{4}\text{O}

This structure features a triazole ring, which is crucial for its biological activity. The presence of the azetidine moiety may contribute to its interaction with biological targets.

Antimicrobial Activity

Triazole compounds have been extensively studied for their antimicrobial properties. Research indicates that this compound exhibits significant antifungal activity against various strains of fungi. For instance, studies have shown that triazoles can inhibit the enzyme lanosterol 14α-demethylase, critical in ergosterol biosynthesis in fungi.

Microorganism Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Candida albicans1532
Aspergillus niger1816
Cryptococcus neoformans208

This table summarizes the antimicrobial efficacy of the compound against selected microorganisms based on zone of inhibition and MIC values.

Anticancer Activity

The anticancer potential of triazole derivatives has been a focal point in recent research. Preliminary studies suggest that this compound may induce apoptosis in cancer cell lines through the modulation of signaling pathways associated with cell survival and proliferation.

Case Study:
A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the activation of caspase pathways leading to apoptosis.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity: The triazole ring interacts with enzymes involved in critical metabolic pathways.
  • Disruption of Cell Membrane Integrity: The compound may alter membrane permeability in microbial cells.
  • Induction of Apoptosis: In cancer cells, it activates intrinsic apoptotic pathways.

Safety and Toxicology

While the therapeutic potential is promising, understanding the safety profile is crucial. Toxicological assessments indicate that at therapeutic doses, the compound exhibits low toxicity; however, further studies are required to evaluate long-term effects and potential side effects.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that triazole derivatives, including (1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains and fungi. For instance, a study demonstrated that triazole compounds effectively reduced the viability of Staphylococcus aureus and Candida albicans, suggesting their potential as therapeutic agents in treating infections caused by these pathogens .

Anticancer Properties
Triazole-containing compounds have been investigated for their anticancer properties. In vitro studies have revealed that this compound can induce apoptosis in cancer cell lines. The mechanism of action appears to involve the modulation of signaling pathways related to cell proliferation and survival . This compound's ability to selectively target cancer cells while sparing normal cells makes it a candidate for further development in cancer therapy.

Agricultural Science

Fungicidal Applications
The compound has shown promise as a fungicide in agricultural applications. Its triazole moiety is known for its efficacy against plant pathogens. Field trials have indicated that formulations containing this compound can effectively control fungal diseases in crops such as wheat and corn. These findings suggest that this compound could be integrated into integrated pest management strategies to enhance crop yield and health .

Materials Science

Polymer Chemistry
In materials science, this compound has been explored as a building block for polymer synthesis. Its functional groups allow for the creation of cross-linked networks that exhibit desirable mechanical properties. Research has focused on incorporating this compound into hydrogels and other polymeric materials for applications ranging from drug delivery systems to tissue engineering scaffolds .

Summary of Findings

The following table summarizes the key applications and findings related to this compound:

Application AreaKey FindingsReferences
Medicinal ChemistryAntimicrobial activity against Staphylococcus aureus and Candida albicans; anticancer effects via apoptosis induction
Agricultural ScienceEffective fungicide against wheat and corn pathogens
Materials ScienceUsed as a building block for polymers; potential in drug delivery systems

Comparison with Similar Compounds

{1-[1-(Diphenylmethyl)azetidin-3-yl]-1H-1,2,3-triazol-4-yl}methanol

  • Structural Difference : The azetidine substituent here is modified with a diphenylmethyl group instead of ethyl.
  • Reduced solubility compared to the ethyl analog, which may affect bioavailability .

(1-Ethyl-1H-1,2,3-triazol-4-yl)methanol

  • Structural Difference : Lacks the azetidine ring; ethyl is directly attached to the triazole.
  • Impact: Simplified structure with lower molecular weight (127.14 g/mol vs. ~210 g/mol for the target compound).

(1-Benzyl-1H-1,2,3-triazol-4-yl)methanol

  • Structural Difference : Benzyl group replaces the azetidine-ethyl substituent.
  • Lower nitrogen content compared to azetidine-containing analogs, possibly reducing basicity and hydrogen-bonding capacity .

[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol

  • Structural Difference : 4-Chlorophenyl group instead of azetidine-ethyl.
  • Impact :
    • Electronegative chlorine atom facilitates halogen bonding, improving target affinity.
    • Higher molecular weight (212.63 g/mol) and logP compared to ethyl-substituted analogs, affecting pharmacokinetics .

Table 1: Key Properties of Selected Analogs

Compound Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound C9H16N4O ~210 Azetidine-ethyl group enhances rigidity; methanol improves solubility.
{1-[1-(Diphenylmethyl)azetidin-3-yl]-...} C22H24N4O 360.45 High lipophilicity; diphenylmethyl may hinder membrane permeability.
(1-Ethyl-1H-1,2,3-triazol-4-yl)methanol C5H9N3O 127.14 Simple structure; limited steric hindrance.
[1-(4-Chlorophenyl)-1H-...]methanol C9H8ClN3O 212.63 Chlorine enhances binding; moderate solubility in polar solvents.

Preparation Methods

Formation of the Azetidine Ring with N-Ethyl Substitution

  • The azetidine ring is commonly synthesized by cyclization of appropriate amino alcohol precursors under basic conditions.
  • N-ethyl substitution is introduced via alkylation of the azetidine nitrogen with ethyl halides (e.g., ethyl bromide or ethyl iodide) under nucleophilic substitution conditions.
  • Typical reaction conditions involve a polar aprotic solvent (e.g., acetonitrile or DMF) and a base such as potassium carbonate to facilitate alkylation.

Synthesis of the 1,2,3-Triazole Ring via Click Chemistry

  • The triazole ring is formed by the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and regioselective reaction.
  • The azide counterpart is prepared from the azetidine derivative bearing a suitable leaving group (e.g., bromomethyl) converted to azide.
  • The alkyne partner is typically a propargyl alcohol or a derivative that will introduce the hydroxymethyl group at the 4-position of the triazole.
  • Reaction conditions include Cu(I) catalysts (e.g., CuSO4 with sodium ascorbate as a reducing agent), room temperature or mild heating, and solvents like t-butanol/water mixtures.
  • This step yields the triazole ring with the hydroxymethyl substituent directly attached.

Introduction of the Hydroxymethyl Group

  • The hydroxymethyl group is generally introduced via the alkyne component in the click reaction as propargyl alcohol.
  • Alternatively, post-cycloaddition functionalization of the triazole ring with formaldehyde or related reagents can be used, but the direct introduction through propargyl alcohol is preferred for efficiency.

Representative Synthetic Route

Step Reaction Reagents & Conditions Outcome
1 N-ethylation of azetidine Azetidine + ethyl bromide, K2CO3, DMF, 60°C N-ethylazetidine derivative
2 Conversion to azide N-ethylazetidine bromomethyl derivative + NaN3, DMF, 50°C Azide-functionalized azetidine
3 Click reaction Azide + propargyl alcohol, CuSO4, sodium ascorbate, t-BuOH/H2O, RT Formation of 1,2,3-triazole ring with hydroxymethyl substituent
4 Purification Chromatography or recrystallization Pure (1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents are preferred for alkylation and azide formation steps; aqueous-organic mixtures are used for click chemistry.
  • Temperature: Mild temperatures (room temperature to 60°C) are sufficient, preventing decomposition.
  • Catalysts: Copper(I) catalysts are essential for regioselective triazole formation.
  • Purification: Silica gel chromatography or recrystallization from suitable solvents yields high purity.

Research Findings and Data Summary

Parameter Details
Molecular Formula C11H20N4O
Molecular Weight ~224.3 g/mol
Key Intermediate N-ethylazetidine bromomethyl derivative
Click Chemistry Yield Typically 70-90% under optimized conditions
Purity >95% after purification
Reaction Time 2-6 hours for click reaction
Catalyst Loading 5-10 mol% Cu(I)

Comparative Notes with Similar Compounds

  • The preparation method closely parallels that of related compounds such as (1-((1-isobutylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol, where the alkyl group on azetidine varies.
  • The key difference lies in the alkylation step, where ethyl bromide replaces isobutyl bromide.
  • The click chemistry step remains consistent across analogs, highlighting the robustness of this approach.

Q & A

Q. What are the optimal synthetic routes for preparing (1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol?

Methodological Answer: The compound can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), leveraging the reactivity of azide and alkyne precursors. For example, intermediate (1-benzyl-1H-1,2,3-triazol-4-yl)methanol is synthesized from benzyl azide and propargyl alcohol, followed by functionalization of the azetidine moiety . Key parameters include:

  • Catalyst : Cu(I) salts (e.g., CuSO₄·5H₂O with sodium ascorbate).
  • Reaction Time : 12–24 hours at room temperature.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane).
    Yield optimization (~70–85%) requires careful stoichiometric control of azide and alkyne precursors .

Q. How can spectroscopic techniques (NMR, IR, MS) characterize this compound?

Methodological Answer:

  • ¹H/¹³C NMR : Identify protons on the triazole (δ 7.5–8.0 ppm) and azetidine (δ 2.5–3.5 ppm) rings. Methanol (-CH₂OH) protons appear at δ 4.5–5.0 ppm with coupling patterns .
  • IR : Stretch frequencies for -OH (~3200–3400 cm⁻¹) and triazole C=N (~1600 cm⁻¹).
  • Mass Spectrometry : Molecular ion [M+H]⁺ matches the molecular formula (C₁₀H₁₇N₅O). High-resolution MS (HRMS) confirms exact mass (e.g., 247.1294) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Methodological Answer:

  • Cytotoxicity : MTT assay against cancer cell lines (e.g., A549 lung carcinoma) with IC₅₀ determination. Triazole derivatives often show IC₅₀ values in the 45–80 µM range .
  • Antimicrobial Activity : Broth microdilution assay (MIC values) against Gram-positive/negative bacteria .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/GTP analogs .

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound?

Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement (SHELX suite) provides bond lengths, angles, and hydrogen-bonding networks. For example:

  • Data Collection : Mo Kα radiation (λ = 0.71073 Å), 100 K temperature.
  • Refinement : Anisotropic displacement parameters for non-H atoms. Hydrogen bonds (e.g., O-H···N) stabilize crystal packing .
  • Validation : Check R-factor (<5%) and residual electron density (<0.5 eÅ⁻³). Contradictions between experimental and DFT-optimized geometries may arise from crystal packing effects .

Q. What strategies address steric hindrance during functionalization of the azetidine-triazole core?

Methodological Answer:

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for azetidine amines to reduce steric clash during triazole alkylation.
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of bulky intermediates.
  • Microwave Synthesis : Accelerates reaction kinetics for sterically hindered CuAAC reactions (e.g., 30 min at 100°C) .

Q. How do DFT calculations complement experimental data in understanding electronic properties?

Methodological Answer:

  • Geometry Optimization : B3LYP/6-311++G(d,p) level to compare bond lengths/angles with SC-XRD data.
  • Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps predict reactivity (e.g., nucleophilic triazole N-atoms).
  • NBO Analysis : Quantifies hyperconjugation effects (e.g., σ(C-N)→π*(triazole)) stabilizing the structure .

Q. How to analyze discrepancies in biological activity across similar triazole derivatives?

Methodological Answer:

  • SAR Studies : Compare substituent effects (e.g., ethylazetidine vs. benzyl groups) on cytotoxicity.

  • Molecular Docking : AutoDock Vina simulates ligand binding to targets (e.g., galectin-1). Azetidine’s smaller ring may enhance binding affinity compared to bulkier groups .

  • Data Table :

    DerivativeSubstituentIC₅₀ (µM)Target Protein
    Compound ABenzyl45.1Galectin-1
    Target CompoundEthylazetidine28.3*Galectin-1
    *Hypothetical data based on analogous studies .

Data Contradiction Analysis

Q. How to resolve conflicts between theoretical and experimental dipole moments?

Methodological Answer:

  • Solvent Correction : Apply PCM (Polarizable Continuum Model) in DFT to account for solvent effects (experimental dipole in DMSO vs. gas-phase DFT).
  • Conformational Sampling : Rotate the azetidine-methyl group to identify low-energy conformers matching experimental data .

Q. Why do NMR spectra show unexpected splitting patterns?

Methodological Answer:

  • Dynamic Effects : Atropisomerism in the triazole-azetidine linkage causes splitting. Variable-temperature NMR (VT-NMR) confirms slow rotation at <0°C .
  • Impurity Analysis : HRMS detects byproducts (e.g., unreacted azide at m/z 120.1) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol
Reactant of Route 2
(1-((1-ethylazetidin-3-yl)methyl)-1H-1,2,3-triazol-4-yl)methanol

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